Adepantin-1 Adepantin-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3678433
InChI:
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Molecular Formula:
Molecular Weight:

Adepantin-1

CAS No.:

Cat. No.: VC3678433

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Adepantin-1 -

Specification

Introduction

Structural Characteristics

Adepantin-1 is characterized by a distinctive 23-amino acid sequence: GIGKHVGKALKGLKGLLKGLGES . This sequence contains seven glycine residues, contributing to its unique structural properties and distinguishing it from other antimicrobial peptides . The peptide adopts an amphipathic α-helical structure, a common feature among antimicrobial peptides, which enables it to interact effectively with bacterial membranes . The amphipathic nature of the peptide means that it has both hydrophobic and hydrophilic regions spatially separated along the helical axis, allowing it to interact with and eventually disrupt bacterial cell membranes .

Table 1: Structural Properties of Adepantin-1

PropertyDescription
Amino Acid SequenceGIGKHVGKALKGLKGLLKGLGES
Length23 amino acids
Key Structural FeatureAmphipathic α-helix
Notable ResiduesContains seven glycine residues
Hydrophobic Moment (2D-HM)0.596
Hydrophobicity0.275
3D Hydrophobic Moment (3D-HM)15.6 ÅkT/e
Secondary StructurePredominantly α-helical in membrane environments
Sequence Identity to Known AMPs<50% (closest to bombinin at 50%)

The peptide's amphipathicity can be quantified by its hydrophobic moment, with Adepantin-1 showing a 2D hydrophobic moment (2D-HM) value of 0.596 and a hydrophobicity value of 0.275 . The 3D hydrophobic moment (3D-HM), calculated for its initial α-helical structure, is 15.6 ÅkT/e . These parameters are important indicators of the peptide's ability to interact with and disrupt bacterial membranes, contributing to its antimicrobial activity .

Computational Design and Development

The development of Adepantin-1 represents a significant advancement in the field of rational antimicrobial peptide design. Researchers created a structure-selectivity database (AMPad) of frog-derived, helical antimicrobial peptides and introduced a novel concept of "sequence moments" to study the lengthwise asymmetry of physicochemical peptide properties . A critical innovation in this process was the identification of the "D-descriptor," defined as the cosine of the angle between two sequence moments obtained with different hydrophobicity scales, which proved to be a reliable predictor of peptide selectivity .

The design process integrated several computational tools and parameters, including:

  • The D-descriptor for predicting therapeutic index changes after point mutations

  • An amino acid selectivity index that identifies residues most likely to contribute to antimicrobial activity without increasing hemolytic potential

  • A motif regularity index that assesses the pattern and distribution of specific amino acid motifs

  • Statistical rules extracted from the AMPad database to guide sequence optimization

These elements were combined into the AMP-Designer algorithm, which generated the sequence for Adepantin-1 . The computational approach allowed researchers to efficiently explore a vast sequence space and identify candidates with optimal properties without the need for extensive experimental screening .

The design strategy deliberately incorporated multiple glycine residues, which contribute to the peptide's flexibility while maintaining its amphipathic structure . This glycine-rich composition distinguishes Adepantin-1 from other antimicrobial peptides and contributes to its unique properties . The resulting peptide shows less than 50% sequence identity to any known antimicrobial peptide, confirming its novel nature .

The success of this computational approach is validated by experimental results showing that the designed peptide indeed possesses the predicted high antimicrobial activity and selectivity . This demonstrates the power of computational methods in designing effective antimicrobial peptides with tailored properties, potentially opening new avenues for addressing the growing problem of antibiotic resistance .

Antimicrobial Activity and Spectrum

Adepantin-1 demonstrates a distinctive antimicrobial profile characterized by potent activity against Gram-negative bacteria but limited efficacy against Gram-positive species . In vitro studies have established its significant antibacterial properties, particularly against Escherichia coli, with minimum inhibitory concentration (MIC) values of 2-4 μM . This indicates strong potency against this common Gram-negative pathogen. Against Pseudomonas aeruginosa, another clinically relevant Gram-negative bacterium, Adepantin-1 shows moderate activity with an MIC value of 16 μM .

Mechanism of Action

The antimicrobial activity of Adepantin-1 is rooted in its distinctive interaction with bacterial membranes, which has been extensively studied through molecular dynamics simulations . At the core of its mechanism is the amphipathic α-helical structure, which plays a crucial role in how the peptide engages with and disrupts bacterial cell membranes . This structure allows the peptide to rapidly self-associate in aqueous environments or upon contact with bacterial membranes, a process that appears to be integral to its function .

When Adepantin-1 approaches bacterial membranes, it initially forms aggregates in the surrounding aqueous environment, driven by its amphipathic nature . These aggregates make first contact with the membrane via their positively charged residues, which are attracted to the negatively charged bacterial membrane surface . This electrostatic interaction facilitates the initial binding of the peptide to the target membrane, setting the stage for subsequent steps in the antimicrobial process .

As the peptide aggregates insert into the membrane, a significant conformational adaptation occurs. The hydrophobic residues, previously shielded within the aggregate structure, become exposed to interact with the hydrophobic core of the lipid bilayer . This reorganization alters the stability of the aggregate and leads to a redistribution of the peptides within the membrane environment . Following insertion, the peptides typically diffuse in the polar region of the membrane, predominantly as single molecules or occasionally forming antiparallel dimers .

Simulation studies suggest that the peptide aggregation phenomenon serves a vital functional purpose: it helps position the peptide into a favorable conformation for membrane insertion . Rather than being merely a side effect of the peptide's amphipathic nature, this aggregation appears to be an integral part of the mechanism that enhances the peptide's ability to penetrate and disrupt bacterial membranes .

Further molecular dynamics investigations revealed important distinctions in how Adepantin-1 interacts with different membrane types. The peptide shows preferential binding to bacterial membranes compared to eukaryotic ones, which explains its selective antimicrobial activity . This selectivity is attributed to differences in membrane composition, particularly the presence of negatively charged lipids in bacterial membranes that attract the positively charged regions of the peptide .

The mechanism by which Adepantin-1 ultimately kills bacteria appears to involve both membrane disruption and potentially intracellular effects. By compromising membrane integrity, the peptide disrupts essential cellular processes and homeostasis, leading to bacterial cell death . This multi-faceted mechanism of action may contribute to the low likelihood of resistance development, making Adepantin-1 a promising candidate for further development as an antimicrobial agent.

ParameterValueSignificance
Hemolytic Concentration (HC50)480 ± 60 μMConcentration causing 50% hemolysis
Minimum Inhibitory Concentration (MIC) against E. coli2-4 μMConcentration inhibiting bacterial growth
Therapeutic Index (TI)190-240Ratio of HC50 to MIC, indicating selectivity
D-descriptor ValueNot specified in resultsPredictive parameter used in design
Comparative TI (Best AMP in AMPad database)125Benchmark for evaluating Adepantin-1's selectivity

The exceptional selectivity of Adepantin-1 can be attributed to several factors. The computational design approach incorporated the D-descriptor, which was identified as a reliable predictor of peptide selectivity . Additionally, the amino acid composition and sequence of Adepantin-1 were specifically optimized to maximize interaction with bacterial membranes while minimizing interaction with mammalian cell membranes .

The amphipathic structure of Adepantin-1 plays a crucial role in its selectivity. The spatial arrangement of hydrophobic and hydrophilic residues allows the peptide to interact preferentially with the negatively charged bacterial membranes through electrostatic attractions . In contrast, mammalian cell membranes, which are predominantly neutral due to their high cholesterol content and zwitterionic phospholipids, have much weaker interactions with the peptide .

This remarkable selectivity makes Adepantin-1 an important advancement in antimicrobial peptide design, demonstrating that computational approaches can successfully create peptides with optimal therapeutic properties . The high therapeutic index suggests that Adepantin-1 could potentially be developed into an antimicrobial agent with a favorable safety profile, addressing the need for new antibiotics that are both effective and safe .

Comparative Analysis with Variants

The success of Adepantin-1 led to the development of variants designed to enhance or modify its antimicrobial properties. The most significant of these variants is Adepantin-1a, which was specifically designed to broaden the spectrum of antimicrobial activity to include Gram-positive bacteria, addressing one of the limitations of the original Adepantin-1 . Adepantin-1a differs from Adepantin-1 through three key amino acid substitutions: Gly3 to Lys, His5 to Ala, and Gly19 to Ala . These modifications were strategically implemented to enhance selectivity and increase the hydrophobic moment, with alanine substitutions specifically chosen to boost antimicrobial activity .

Current Research and Future Applications

Current research on Adepantin-1 is focused on elucidating its detailed mechanism of action and exploring potential applications beyond its primary role as an antimicrobial agent. Molecular dynamics simulations have been instrumental in understanding how Adepantin-1 interacts with various membrane types and how its aggregation behavior influences its antimicrobial activity . These studies provide crucial insights that can guide the rational design of improved antimicrobial peptides with enhanced properties .

The potential applications of Adepantin-1 extend beyond conventional antibiotics. As a peptide with high selectivity for bacterial cells, it shows promise in several areas:

  • Treatment of Gram-negative bacterial infections, particularly those caused by antibiotic-resistant strains

  • Development of antimicrobial coatings for medical devices to prevent biofilm formation

  • Formulation of topical antimicrobial products for wound care

  • Creation of preservation agents for food and cosmetic products

Research continues to explore its efficacy in these areas, particularly in clinical settings where traditional antibiotics fail. The development of variants such as Adepantin-1a and CPP-Adepantin-1a expands the potential applications to include a broader spectrum of pathogens and possibly intracellular targets .

One promising research direction involves the incorporation of machine learning techniques to further optimize the design of Adepantin-derived peptides. With the growing availability of databases linking structure to function, antimicrobial peptides like Adepantin-1 are well-suited for these advanced computational approaches . These methods could potentially identify novel modifications that enhance specificity, potency, stability, or other desirable properties .

Despite these challenges, Adepantin-1 represents a significant advancement in the field of antimicrobial peptides. Its successful computational design demonstrates the potential of rational, algorithm-based approaches for creating highly selective antimicrobial agents . As research continues to explore and expand upon its properties and applications, Adepantin-1 may contribute to addressing the urgent global need for new antimicrobial strategies in the face of increasing resistance to conventional antibiotics .

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